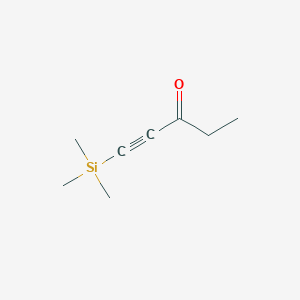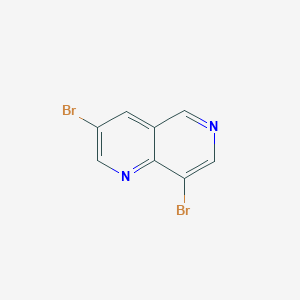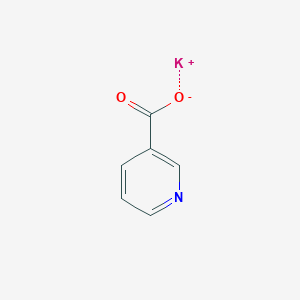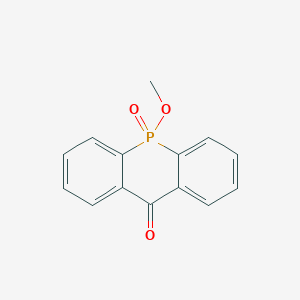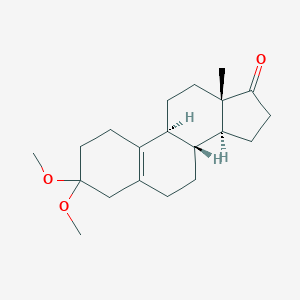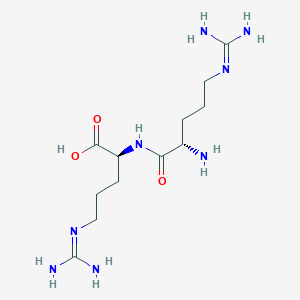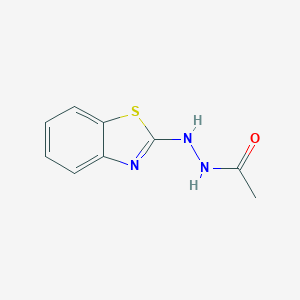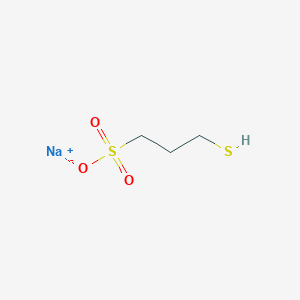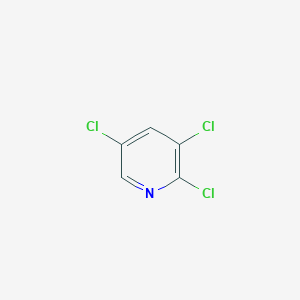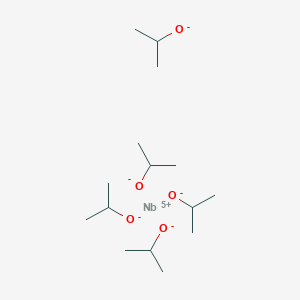
Pentakisisopropoxyniobium(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentakisisopropoxyniobium(V) is a useful research compound. Its molecular formula is C15H40NbO5 and its molecular weight is 393.38 g/mol. The purity is usually 95%.
The exact mass of the compound Pentakisisopropoxyniobium(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentakisisopropoxyniobium(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentakisisopropoxyniobium(V) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vanadium Redox Flow Batteries
Pentakisisopropoxyniobium(V) and its derivatives are explored for their role in enhancing the performance and stability of vanadium redox flow batteries. Research highlighted the poor thermal stability of V5+ electrolyte solutions, which transform at elevated temperatures, impacting battery efficiency. This study provides insights into the molecular dynamics of vanadium species, contributing to improved battery formulations (Vijayakumar et al., 2011).
Benzoyl Hydrazone Derivatives
Investigations into benzoyl hydrazone derivatives of niobium(V) and tantalum(V) ethoxides reveal the synthesis processes and characterizations of these compounds. This research contributes to the understanding of the complexation behavior of niobium and tantalum derivatives, offering potential pathways for the development of new materials with specialized applications (Narula et al., 1984).
Environmental Remediation
Studies on the bio-reduction of vanadium (V) and its interaction with contaminants like pentachlorophenol in groundwater showcase the potential of specific microbial communities in environmental remediation. This research sheds light on the metabolic pathways involved in the bio-transformation of vanadium, paving the way for novel strategies in treating co-contaminated aquifers (Zhang et al., 2019).
Electrochromic Devices
The application of Pentakisisopropoxyniobium(V) derivatives in improving the stability of electrochromic devices has been demonstrated through the doping of vanadium pentoxide films with titanium. This research highlights the significant enhancement in cyclic stability, making these materials promising for future electrochromic applications (Wei et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Pentakisisopropoxyniobium(V) can be achieved by reacting niobium(V) chloride with isopropyl alcohol in the presence of a base.", "Starting Materials": [ "Niobium(V) Chloride", "Isopropyl Alcohol", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve niobium(V) chloride in isopropyl alcohol.", "Step 2: Add base to the solution to initiate the reaction.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture to room temperature.", "Step 5: Filter the precipitated product and wash it with cold isopropyl alcohol.", "Step 6: Dry the product under vacuum." ] } | |
CAS-Nummer |
18368-80-4 |
Molekularformel |
C15H40NbO5 |
Molekulargewicht |
393.38 g/mol |
IUPAC-Name |
niobium;propan-2-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChI-Schlüssel |
FTYCGXPVPAOYKN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



